molecular formula C16H14N4O6S B14489899 N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) CAS No. 63317-81-7

N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)

Cat. No.: B14489899
CAS No.: 63317-81-7
M. Wt: 390.4 g/mol
InChI Key: PSBKSJUPEIATPY-UHFFFAOYSA-N
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Description

N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) is a complex organic compound characterized by the presence of sulfonyl and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) typically involves the reaction of sulfonyldi(4,1-phenylene) with nitrosoacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitroso groups to amine groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted phenylene compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonyl groups can enhance the compound’s stability and facilitate its binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) include:

  • N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoformamide)
  • N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosourea)
  • N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoaniline)

Uniqueness

N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) is unique due to its specific combination of sulfonyl and nitroso functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63317-81-7

Molecular Formula

C16H14N4O6S

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-[4-[acetyl(nitroso)amino]phenyl]sulfonylphenyl]-N-nitrosoacetamide

InChI

InChI=1S/C16H14N4O6S/c1-11(21)19(17-23)13-3-7-15(8-4-13)27(25,26)16-9-5-14(6-10-16)20(18-24)12(2)22/h3-10H,1-2H3

InChI Key

PSBKSJUPEIATPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N(C(=O)C)N=O)N=O

Origin of Product

United States

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